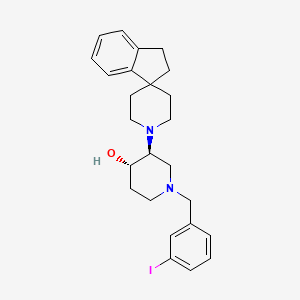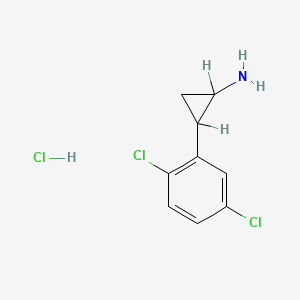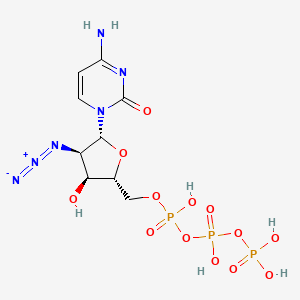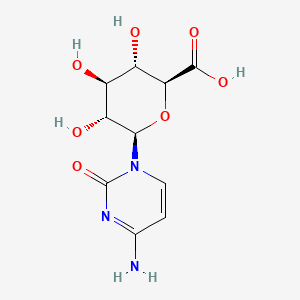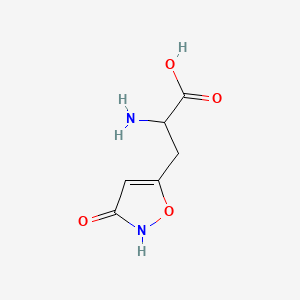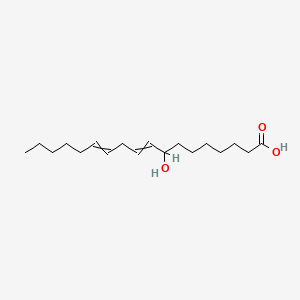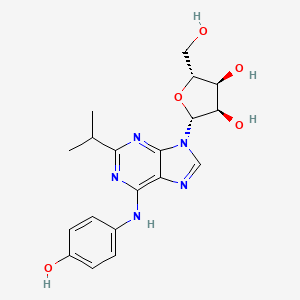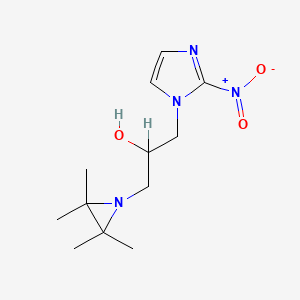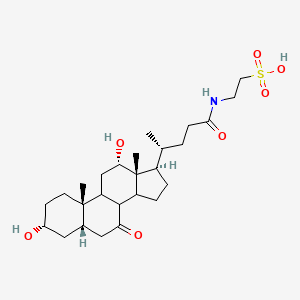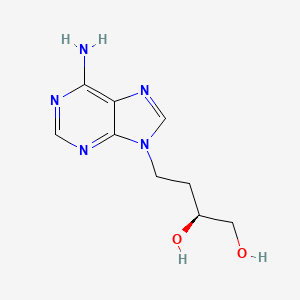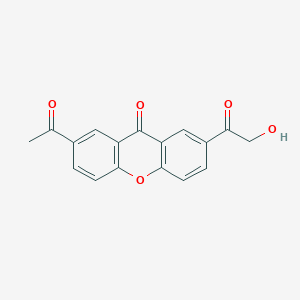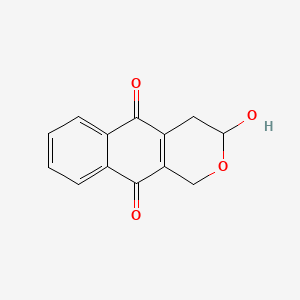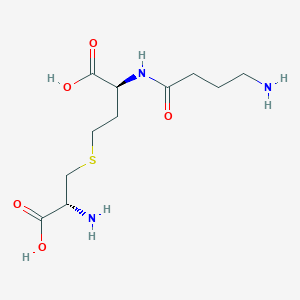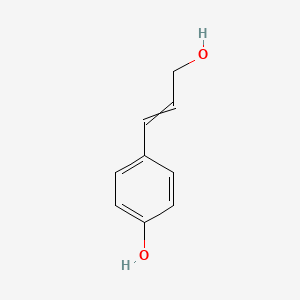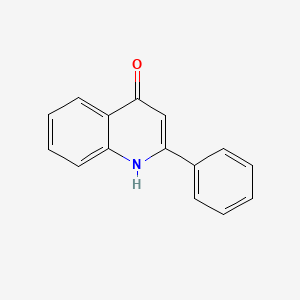
2-Phenylquinolin-4-ol
Vue d'ensemble
Description
2-Phenylquinolin-4-ol is an organic compound that belongs to the family of quinoline derivatives. It is also known as 2-phenyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of 2-Phenylquinolin-4-ol and its derivatives has been reported in several studies. For instance, a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases produces 4-tert-butoxyquinolines, which are hydrolyzed to quinolin-4-ols .Molecular Structure Analysis
The 2-Phenylquinolin-4-ol molecule contains a total of 30 bonds. There are 19 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Quinolines, including 2-Phenylquinolin-4-ol, have been found to interact with two related but distinct targets within the bacterial cell, DNA gyrase and topoisomerase IV . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique
Application in Drug Synthesis
Field
Summary of Application
Quinoline derivatives are important starting materials for drugs . They are used extensively in the treatment of various diseases, including urinary tract infections, respiratory diseases, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Methods of Application
The chemical modification of quinoline is a common approach used in drug discovery, which results in improved therapeutic effects . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is practical and efficient .
Results or Outcomes
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
Application in Material Science
Field
Summary of Application
Quinoline derivatives are used as starting materials for various applications in material science .
Methods of Application
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is a common method used in material science .
Results or Outcomes
The direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed and the discussed methods are practical and quite meaningful for both scientific research and industrial applications .
Application in Antimicrobial Drugs
Summary of Application
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Methods of Application
Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various microbial species. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Application as Bacterial Efflux Pump Inhibitor
Field
Summary of Application
4-Hydroxy-2-phenylquinoline, a derivative of 2-Phenylquinolin-4-ol, is used as a bacterial efflux pump inhibitor .
Methods of Application
The compound is used directly as an inhibitor .
Results or Outcomes
The compound has been found to be effective as a bacterial efflux pump inhibitor .
Safety And Hazards
The safety data sheet for 2-Phenylquinolin-4-ol indicates that it has some hazards. It has been classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
Orientations Futures
Quinoline derivatives, including 2-Phenylquinolin-4-ol, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
Propriétés
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-4-ol | |
CAS RN |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



